1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene
Overview
Description
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a methanesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of a methanesulfonylmethyl group. One common method involves the reaction of benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the chloromethylated intermediate. This intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methanesulfonylmethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Methyl derivatives are produced.
Scientific Research Applications
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonylmethyl group can participate in various redox reactions, influencing the compound’s overall reactivity. These interactions are crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the methanesulfonylmethyl group.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the benzene ring and chloromethyl group.
Uniqueness
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both chloromethyl and methanesulfonylmethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications .
Properties
IUPAC Name |
1-(chloromethyl)-4-(methylsulfonylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTZSBEUOXPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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